![molecular formula C19H27N3O2 B2973079 (E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide CAS No. 2411332-83-5](/img/structure/B2973079.png)
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as DMABN and has been synthesized using various methods. In
Wirkmechanismus
The mechanism of action of DMABN involves the inhibition of various enzymes and pathways in cancer cells and brain tissue. DMABN inhibits the activity of acetylcholinesterase, which increases the levels of acetylcholine in the brain, leading to improved cognitive function. In cancer cells, DMABN inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects
DMABN has been shown to have several biochemical and physiological effects. In cancer cells, DMABN induces apoptosis by activating caspase-3, a protein that cleaves other proteins and leads to cell death. DMABN also inhibits the activity of NF-kB, a transcription factor that regulates the expression of genes involved in cell survival and inflammation. In brain tissue, DMABN inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine, which enhances cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
DMABN has several advantages for lab experiments, including its high purity and yield, which make it suitable for use in biochemical assays and animal studies. However, DMABN has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Zukünftige Richtungen
For DMABN research include exploring its potential use in combination with other cancer treatments and determining the optimal dosage and administration route for therapeutic use.
Synthesemethoden
DMABN can be synthesized using different methods, including the reaction of 4-dimethylaminobutyryl chloride with 1-(2-phenylacetyl)pyrrolidine-3-carboxylic acid methyl ester. Another method involves the reaction of 1-(2-phenylacetyl)pyrrolidine-3-carboxylic acid with N,N-dimethylbut-2-enamide in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide. These methods have been used to produce DMABN with high yields and purity.
Wissenschaftliche Forschungsanwendungen
DMABN has potential applications in medical research, particularly in cancer treatment. Studies have shown that DMABN inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. DMABN has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis. Additionally, DMABN has been studied for its potential use in treating Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2/c1-21(2)11-6-9-18(23)20-14-17-10-12-22(15-17)19(24)13-16-7-4-3-5-8-16/h3-9,17H,10-15H2,1-2H3,(H,20,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZIGRRVJKORRE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1CCN(C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1CCN(C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

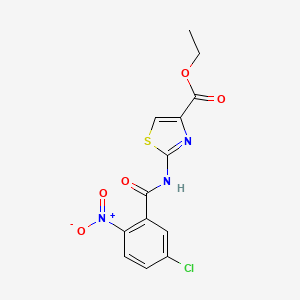
![Ethyl 4-(3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2972999.png)
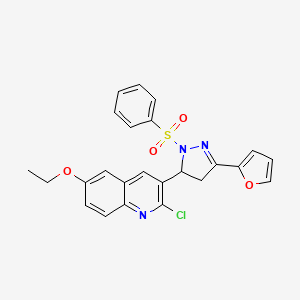
![N-(2-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2973001.png)
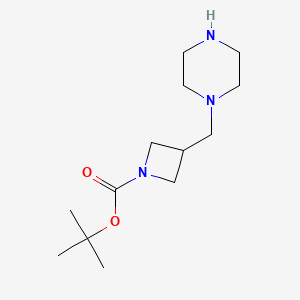
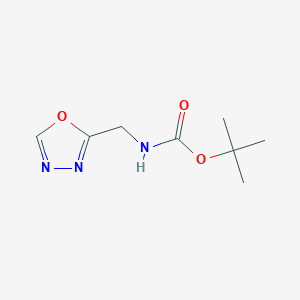
![[3-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)propyl]-amine hydrochloride](/img/structure/B2973010.png)

![(1R,6S,7R)-7-Bromo-2-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2973012.png)
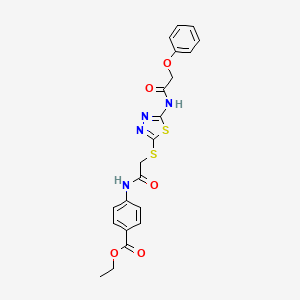
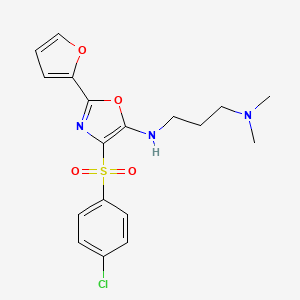
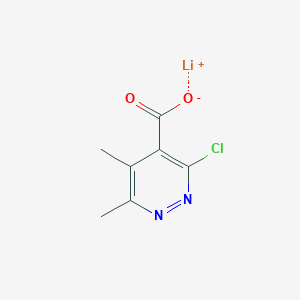
![methyl 4-{[(5-{[(4-bromobenzyl)sulfinyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2973018.png)
![1-(2-methoxy-5-methylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2973019.png)